molecular formula C15H26ClNO2 B1676024 (3-methoxy-4-octan-2-yloxyphenyl)azanium;chloride CAS No. 15382-67-9

(3-methoxy-4-octan-2-yloxyphenyl)azanium;chloride

Cat. No.: B1676024
CAS No.: 15382-67-9
M. Wt: 287.82 g/mol
InChI Key: TVJTZKUONAPYAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways within biological systems.

Properties

CAS No.

15382-67-9

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

3-methoxy-4-octan-2-yloxyaniline;hydrochloride

InChI

InChI=1S/C15H25NO2.ClH/c1-4-5-6-7-8-12(2)18-14-10-9-13(16)11-15(14)17-3;/h9-12H,4-8,16H2,1-3H3;1H

InChI Key

TVJTZKUONAPYAP-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC1=C(C=C(C=C1)[NH3+])OC.[Cl-]

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1)N)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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